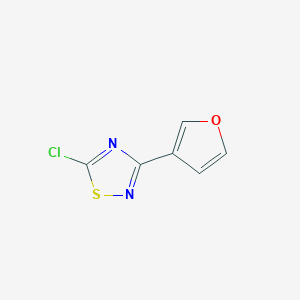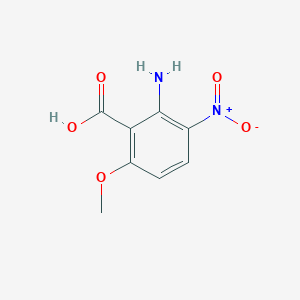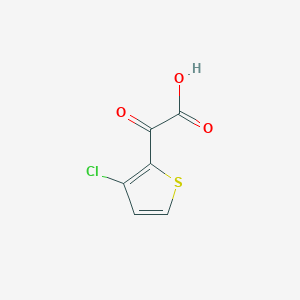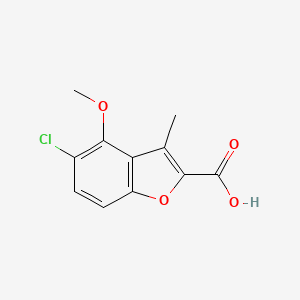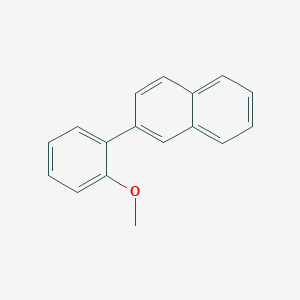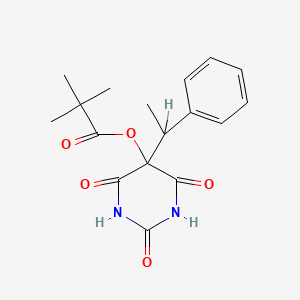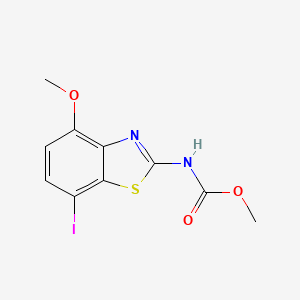
methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 4-methoxy-1,3-benzothiazole, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.
Applications De Recherche Scientifique
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The carbamate moiety may also contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-4-methoxy-1-nitrobenzene: Shares the methoxy and iodine groups but differs in the presence of a nitro group instead of a carbamate.
Benzimidazole derivatives: Similar heterocyclic structure but with different functional groups and biological activities.
Imidazole-containing compounds: Another class of heterocycles with distinct chemical properties and applications.
Uniqueness
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the iodine atom, methoxy group, and carbamate moiety makes it a versatile compound for various scientific and industrial purposes.
References
Propriétés
Formule moléculaire |
C10H9IN2O3S |
|---|---|
Poids moléculaire |
364.16 g/mol |
Nom IUPAC |
methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H9IN2O3S/c1-15-6-4-3-5(11)8-7(6)12-9(17-8)13-10(14)16-2/h3-4H,1-2H3,(H,12,13,14) |
Clé InChI |
YAOPVMHNKVCZDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)I)SC(=N2)NC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide](/img/structure/B8635055.png)
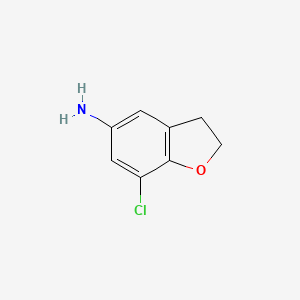
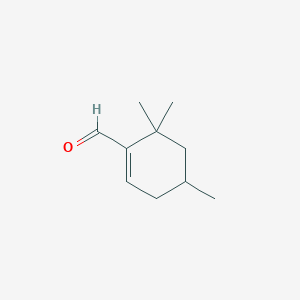
![4-[(4-Acetylmorpholin-2-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B8635083.png)
